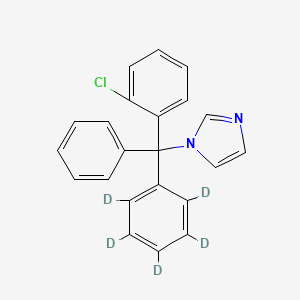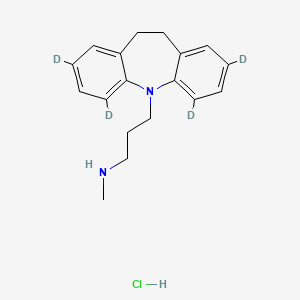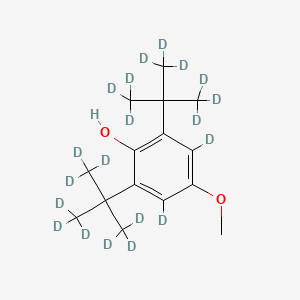
Cilostazol-d11
Descripción general
Descripción
Cilostazol-d11 is a deuterated form of cilostazol, a quinolinone derivative primarily used as an antiplatelet agent and vasodilator. This compound is often utilized in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis in biological systems .
Aplicaciones Científicas De Investigación
Cilostazol-d11 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of cilostazol in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of cilostazol.
Drug Interaction Studies: Used to study interactions between cilostazol and other drugs.
Biological Research: Employed in studies investigating the effects of cilostazol on various biological pathways and processes.
Mecanismo De Acción
Target of Action
Cilostazol-d11, like its parent compound Cilostazol, primarily targets phosphodiesterase type III (PDE III) . PDE III is an enzyme that plays a crucial role in cellular signaling by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that mediates various physiological responses .
Mode of Action
This compound acts as a selective inhibitor of PDE III . By inhibiting this enzyme, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP results in the activation of protein kinase A (PKA), which in turn inhibits platelet aggregation and induces vasodilation .
Biochemical Pathways
The increase in cAMP levels affects several biochemical pathways. It inhibits platelet aggregation, which is a crucial step in blood clot formation . Additionally, it leads to vasodilation, or the widening of blood vessels, by relaxing the smooth muscle cells in the vessel walls . Cilostazol has also been implicated in other pathways, including the inhibition of adenosine reuptake and the inhibition of multidrug resistance protein 4 .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that the plasma concentrations of Cilostazol and its metabolites are affected by CYP3A5 genotypes . The median plasma concentration/dose ratio of OPC-13213, an active metabolite by CYP3A5 and CYP2C19, was slightly higher and the median plasma concentration rate of Cilostazol to OPC-13015, another active metabolite by CYP3A4, was significantly lower in CYP3A5*1 carriers than in *1 non-carriers .
Result of Action
The action of this compound leads to several molecular and cellular effects. It exhibits antiplatelet, antiproliferative, vasodilatory, and ischemic-reperfusion protective properties . These effects contribute to its clinical use in various settings, including the treatment of intermittent claudication, reduction of restenosis after coronary and peripheral endovascular interventions, and prevention of secondary stroke .
Análisis Bioquímico
Biochemical Properties
Cilostazol-d11 plays a significant role in biochemical reactions by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This elevation in cAMP results in various downstream effects, including the inhibition of platelet aggregation and vasodilation. This compound interacts with several enzymes and proteins, such as phosphodiesterase III and adenosine uptake transporters, which are crucial for its biochemical activity . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and modulating cellular responses.
Cellular Effects
This compound exerts multiple effects on different cell types, including platelets, vascular smooth muscle cells, and endothelial cells . In platelets, this compound inhibits aggregation by increasing cAMP levels, which in turn activates protein kinase A (PKA) and inhibits the release of pro-aggregatory factors . In vascular smooth muscle cells, this compound induces relaxation and vasodilation by reducing intracellular calcium levels . Additionally, this compound enhances endothelial cell function by promoting nitric oxide production and reducing oxidative stress . These cellular effects collectively contribute to improved blood flow and reduced risk of thrombosis.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP levels . This elevation in cAMP activates PKA, which phosphorylates various target proteins involved in cellular signaling pathways . For instance, PKA-mediated phosphorylation of myosin light chain kinase results in reduced calcium sensitivity and relaxation of vascular smooth muscle cells . Furthermore, this compound inhibits adenosine uptake, enhancing the availability of adenosine to activate its receptors and exert additional vasodilatory and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation . Long-term studies have shown that this compound maintains its efficacy in inhibiting platelet aggregation and promoting vasodilation over extended periods . Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of phosphodiesterase III expression, which could potentially reduce its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound effectively inhibits platelet aggregation and induces vasodilation without significant adverse effects . At high doses, this compound may cause toxic effects, including gastrointestinal disturbances and increased bleeding risk . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, indicating the importance of optimizing the dosage for maximal efficacy and minimal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 . These enzymes metabolize this compound into active metabolites that contribute to its pharmacological effects . The metabolic pathways of this compound also involve the modulation of cAMP levels, which affects various cellular processes, including platelet aggregation, vasodilation, and anti-inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported via the bloodstream to target tissues . Within cells, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation are influenced by its lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on phosphodiesterase III . This compound may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and signaling pathways . Post-translational modifications, such as phosphorylation, may further regulate the targeting and activity of this compound within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cilostazol-d11 involves the incorporation of deuterium atoms into the cilostazol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Cilostazol-d11 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the quinolinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Comparación Con Compuestos Similares
Similar Compounds
Milrinone: Another phosphodiesterase III inhibitor with similar vasodilatory and antiplatelet effects.
Amrinone: Shares similar mechanisms of action but differs in its chemical structure and pharmacokinetic properties.
Enoximone: Another compound with similar therapeutic effects but distinct chemical and metabolic profiles.
Uniqueness of Cilostazol-d11
This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily achievable with non-deuterated compounds .
Propiedades
IUPAC Name |
6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUKTPIGVIEKM-SAGHCWGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661871 | |
| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073608-02-2 | |
| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















